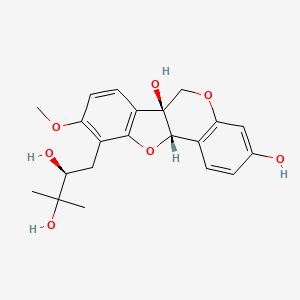
Orientanol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orientanol A is a natural product derived from Erythrina arborescens . It’s a chemical compound with immense potential and is gaining attention in scientific research. With its diverse applications, this compound holds promise in drug development, bioengineering, and material science.
Synthesis Analysis
While specific synthesis methods for Orientanol A were not found in the search results, the general approach to synthesizing similar compounds involves retrosynthetic analysis . This process involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
Orientanol A has a molecular formula of C21H24O7 and a molecular weight of 388.4 . The chemical name is (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromene-3,6a-diol .Physical And Chemical Properties Analysis
Orientanol A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Source and Isolation
“Orientanol A” is a pterocarpan that can be isolated from the wood of the plant species Erythrina orientalis . This plant is a climbing herb that grows up to 6 m long, and has compound leaves with petioles that are 5–6 cm long .
Other Compounds in Erythrina orientalis
In addition to “Orientanol A”, other compounds such as the pterocarpans “Orientanol B” and “C”, “Folitenol” and “Erythrabyssin II”, the pterocarpene “Erycristagallin” and the prenylated isoflavone “Bidwillol A” can also be isolated from the roots of E. orientalis .
Potential SARS-CoV-2 Inhibitor
Research suggests that flavonoids from the genus Erythrina, which includes “Orientanol A”, may inhibit SARS-CoV-2, targeting 3C-like protease (3CLpro), an enzyme essential in the virus’s growth . This makes “Orientanol A” a potential candidate for COVID-19 drug development .
Molecular Docking and ADMET Evaluation
Virtual screening campaigns and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggest that “Orientanol A” and other flavonoids from Erythrina have strong binding energy values . This indicates their potential as 3CLpro inhibitors .
Bioavailability and Excretion
Despite their poor distribution properties, compounds like “Orientanol A” may have a high bioavailability in the body and be excreted from the body through feces .
Molecular Dynamics Simulations
Molecular dynamics simulations support “Orientanol A” as a potential 3CLpro inhibitor candidate .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orientanol A | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinim](/img/no-structure.png)
![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B1159748.png)